Cas no 1378259-45-0 (2-Bromo-5,6,7-trimethylquinoline)

2-Bromo-5,6,7-trimethylquinoline 化学的及び物理的性質
名前と識別子
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- 2-bromo-5,6,7-trimethylquinoline
- 2-Bromo-5,6,7-trimethylquinoline
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- インチ: 1S/C12H12BrN/c1-7-6-11-10(9(3)8(7)2)4-5-12(13)14-11/h4-6H,1-3H3
- InChIKey: IOXJUPSSRWMQMO-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=C2C(C=C(C)C(C)=C2C)=N1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 0
- 複雑さ: 207
- トポロジー分子極性表面積: 12.9
- 疎水性パラメータ計算基準値(XlogP): 4.3
2-Bromo-5,6,7-trimethylquinoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM257685-10g |
2-Bromo-5,6,7-trimethylquinoline |
1378259-45-0 | 97% | 10g |
$2127 | 2021-08-18 | |
Chemenu | CM257685-1g |
2-Bromo-5,6,7-trimethylquinoline |
1378259-45-0 | 97% | 1g |
$687 | 2021-08-18 | |
Chemenu | CM257685-1g |
2-Bromo-5,6,7-trimethylquinoline |
1378259-45-0 | 97% | 1g |
$728 | 2022-06-13 | |
Chemenu | CM257685-5g |
2-Bromo-5,6,7-trimethylquinoline |
1378259-45-0 | 97% | 5g |
$1557 | 2021-08-18 |
2-Bromo-5,6,7-trimethylquinoline 関連文献
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
2-Bromo-5,6,7-trimethylquinolineに関する追加情報
Comprehensive Guide to 2-Bromo-5,6,7-trimethylquinoline (CAS No. 1378259-45-0): Properties, Applications, and Industry Insights
2-Bromo-5,6,7-trimethylquinoline (CAS No. 1378259-45-0) is a specialized brominated quinoline derivative gaining attention in pharmaceutical and material science research. This heterocyclic compound features a unique molecular structure with a bromine substituent at the 2-position and three methyl groups at the 5, 6, and 7 positions, making it a valuable intermediate for complex organic syntheses. Researchers are particularly interested in its potential as a building block for drug discovery and functional materials development.
The growing demand for quinoline-based compounds in medicinal chemistry has propelled interest in 2-Bromo-5,6,7-trimethylquinoline. Recent studies highlight its utility in creating targeted therapeutics, especially in oncology and neurological research. The compound's structural versatility allows for diverse modifications, answering the pharmaceutical industry's need for novel small molecule scaffolds. Its CAS number 1378259-45-0 serves as a crucial identifier for researchers sourcing high-purity materials for sensitive applications.
From a synthetic chemistry perspective, 2-Bromo-5,6,7-trimethylquinoline offers distinct advantages in cross-coupling reactions, particularly in palladium-catalyzed processes. The bromine atom at the 2-position acts as an excellent leaving group, facilitating efficient Suzuki-Miyaura and Buchwald-Hartwig reactions. These properties make it valuable for constructing complex molecular architectures—a key requirement in modern drug discovery pipelines and material science innovations.
Analytical characterization of CAS 1378259-45-0 reveals important physicochemical properties. The compound typically appears as a crystalline solid with defined melting points and solubility profiles in common organic solvents. Advanced techniques like HPLC analysis and mass spectrometry confirm its high purity, essential for research applications. These characteristics address frequent queries from scientists regarding compound stability and storage conditions—common concerns when working with specialized intermediates.
In material science, 2-Bromo-5,6,7-trimethylquinoline contributes to developing organic electronic materials. Its electron-rich quinoline core and substituent pattern make it suitable for creating charge-transport materials in OLEDs and other optoelectronic devices. This application aligns with current industry trends toward sustainable electronics and energy-efficient displays, topics generating significant search traffic among materials researchers.
Quality control measures for 1378259-45-0 involve rigorous spectroscopic verification (NMR, IR) and chromatographic purity checks. Suppliers emphasize batch-to-batch consistency, responding to researcher needs for reproducible results in sensitive applications. The compound's shelf life and handling protocols frequently appear in technical discussions, reflecting practical concerns in laboratory settings.
Emerging applications of 2-Bromo-5,6,7-trimethylquinoline include its use as a precursor for photoactive compounds and catalysts in specialized reactions. Its structural motif appears in studies exploring metal-organic frameworks (MOFs) and supramolecular chemistry—areas experiencing rapid growth. These developments answer frequent searches about innovative uses of quinoline derivatives in cutting-edge research.
From a commercial perspective, CAS 1378259-45-0 availability through specialty chemical suppliers meets demand from academic and industrial researchers. Procurement considerations often focus on scalable synthesis methods and cost-effective production—topics generating substantial discussion in chemical forums. The compound's regulatory status and safety data remain important for international shipping and laboratory compliance.
Future research directions for 2-Bromo-5,6,7-trimethylquinoline may explore its biological activity profile and potential in medicinal chemistry. The compound's structural features suggest possible interactions with various biological targets, though extensive studies would be required. This speculative application addresses common queries about quinoline-based bioactive compounds while emphasizing the need for further investigation.
In summary, 2-Bromo-5,6,7-trimethylquinoline (CAS No. 1378259-45-0) represents a versatile chemical intermediate with growing importance across multiple research domains. Its unique molecular architecture, reactivity patterns, and potential applications in drug development and advanced materials make it a compound of significant scientific interest. As research continues, this brominated quinoline derivative will likely find expanded utility in addressing complex challenges in chemistry and related fields.
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